1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indolium core with multiple substituents, including a naphthylhydrazono group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindolenine with methyl-2-naphthylhydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then reacted with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indolium derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indolium core can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-((phenylhydrazono)methyl)-3H-indoliumacetate
- 1,3,3-Trimethyl-2-((benzylhydrazono)methyl)-3H-indoliumacetate
Uniqueness
1,3,3-Trimethyl-2-((methyl-2-naphthylhydrazono)methyl)-3H-indoliumacetate is unique due to the presence of the naphthylhydrazono group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85005-76-1 |
---|---|
Molecular Formula |
C23H24N3.C2H3O2 C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;acetate |
InChI |
InChI=1S/C23H24N3.C2H4O2/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VBQHWLNNYDYRAE-UHFFFAOYSA-M |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC4=CC=CC=C4C=C3)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.